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Compound of Interest |

2-(3-Bromo-4-
Compound Name:

methoxyphenyl)succinic acid
CAS No.: 327098-82-8

Cat. No.: B2474813

Get Quote

The foundational step in characterizing any molecule is a thorough analysis of its structure. The

molecule incorporates a succinic acid moiety attached to a phenyl ring, which is substituted
with a bromine atom and a methoxy group. These features dictate its electronic properties,
reactivity, and three-dimensional conformation.

The succinic acid backbone provides two carboxylic acid groups, making it a bivalent linker or
scaffold. The phenyl ring's substituents are electronically influential: the methoxy group (-OCH3s)
is an ortho-, para-directing electron-donating group through resonance, while the bromine atom
(-Br) is an ortho-, para-directing but deactivating group due to its inductive electron-withdrawing
effect. This electronic push-pull relationship on the aromatic ring is a critical determinant of its
reactivity.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties based on
computational models and comparison with structurally similar compounds, such as 2-(3-
Bromo-4-methoxyphenyl)acetic acid and 2-(4-methoxyphenyl)succinic acid.[1][2]
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Rationale & Key

Property Predicted Value . .

Considerations

Derived from the chemical
Molecular Formula C11H11BrOs

structure.

Calculated from the atomic
Molecular Weight 303.11 g/mol weights of the constituent

elements.

) ) ) Based on analogues like 3-
White to off-white crystalline )
Appearance bromo-4-methoxyphenylacetic

solid
acid.[3]

The first pKa is comparable to
that of succinic acid itself,

pKat (Succinic C4) ~4.2-45 ) ]
slightly influenced by the aryl

group.

The second pKa is higher, as

deprotonation of the second
pKa2 (Succinic C1) ~5.4-5.8 carboxyl group is less

favorable due to electrostatic

repulsion.

The lipophilicity is increased by
) the bromo-methoxyphenyl
Predicted logP ~1.8-2.2
group compared to

unsubstituted succinic acid.

The dicarboxylic acid nature
Sparingly soluble in water; confers some aqueous
Solubility Soluble in methanol, ethanol, solubility, while the aromatic
DMSO, and DMF. ring enhances solubility in

organic solvents.[4]

Melting Point 140 - 160 °C This is an estimation; the
melting point will be
significantly influenced by the

crystal lattice packing.
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Analogues melt in a similar

range.[3]

Structural Influences on Reactivity

The interplay between the functional groups is key to understanding the molecule's chemical
behavior.

Caption: Key structural features and their influence on chemical reactivity.

Proposed Synthetic Pathway and Experimental
Protocol

Given the absence of a commercially available source, a reliable synthetic route is paramount.
A logical and field-proven approach is the Stobbe condensation, a powerful method for forming
carbon-carbon bonds, followed by subsequent reduction and hydrolysis. This pathway
leverages readily available starting materials.

Synthetic Workflow Overview

The proposed synthesis begins with 3-bromo-4-methoxybenzaldehyde and diethyl succinate.

Caption: Proposed four-step synthesis workflow.

Detailed Experimental Protocol

This protocol is a self-validating system, with purification and characterization checkpoints after
key transformations.

Materials:

3-Bromo-4-methoxybenzaldehyde

Diethyl succinate

Potassium tert-butoxide (t-BuOK)

tert-Butanol (anhydrous)
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e Sodium hydroxide (NaOH)

o Palladium on carbon (10% Pd/C)

e Hydrogen gas (H2)

e Hydrochloric acid (HCI)

» Methanol, Ethanol, Ethyl acetate, Hexanes

Step 1: Stobbe Condensation

o Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux
condenser, and a nitrogen inlet.

o Charge the flask with anhydrous tert-butanol (200 mL) and potassium tert-butoxide (1.1 eq).
Stir until dissolved under a nitrogen atmosphere.

e Add a mixture of 3-bromo-4-methoxybenzaldehyde (1.0 eq) and diethyl succinate (1.2 eq)
dropwise to the solution over 30 minutes at room temperature.

o Causality: Using a strong, non-nucleophilic base like t-BuOK in a non-protic solvent favors
the condensation reaction over competing side reactions like saponification of the ester.

o Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC).

» After completion, cool the mixture to room temperature and pour it into ice-cold water (500
mL).

o Extract the aqueous layer with diethyl ether (2 x 100 mL) to remove unreacted starting
materials.

 Acidify the aqueous layer with 2M HCI to a pH of ~2. The intermediate product, a mixture of
the monoacid/monoester, should precipitate.

o Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
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Step 2 & 3: Saponification and Hydrogenation

Dissolve the crude product from Step 1 in a 10% aqueous sodium hydroxide solution (2.5
eq) and stir for 2 hours at 60°C to ensure complete saponification of the remaining ester

group.
Transfer the resulting solution to a Parr hydrogenation apparatus.
Add 10% Palladium on carbon (5 mol %) to the vessel.

o Causality: Pd/C is a highly effective and standard catalyst for the reduction of carbon-
carbon double bonds without affecting the aromatic ring under these conditions.

Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 12-18
hours.

Monitor for the cessation of hydrogen uptake, indicating reaction completion.

Carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove
the Pd/C catalyst. Wash the pad with water.

Step 4: Acidification and Final Purification

Cool the filtrate from the previous step in an ice bath.

Slowly add concentrated HCI with vigorous stirring until the pH of the solution is ~1. A white
precipitate of the final product should form.

Allow the suspension to stir in the ice bath for 1 hour to maximize precipitation.

Collect the solid product by vacuum filtration. Wash thoroughly with cold deionized water to
remove inorganic salts.

Dry the product in a vacuum oven at 50°C.

For final purification, recrystallize the crude product from an ethanol/water or ethyl
acetate/hexanes solvent system to yield a pure, crystalline solid.
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Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is critical. A multi-technique
approach ensures the highest degree of confidence.

© 2026 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2474813?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Analytical Technique

Expected Results and Interpretation

1H NMR

- Aromatic Protons: 3 distinct signals in the ~6.8-
7.5 ppm range, showing characteristic splitting
patterns for a 1,2,4-trisubstituted ring. - Methoxy
Protons: A sharp singlet at ~3.9 ppm integrating
to 3H. - Aliphatic Protons: A complex multiplet
pattern between ~2.5-3.5 ppm for the -CH-CH2-
succinic backbone, integrating to 3H. -
Carboxylic Acid Protons: A broad singlet at >10

ppm, which is D20 exchangeable.

13C NMR

- Carbonyl Carbons: Two signals in the ~170-
180 ppm region. - Aromatic Carbons: Six signals
in the ~110-160 ppm region, including the C-Br
and C-OCHs signals. - Methoxy Carbon: A
signal around 56 ppm. - Aliphatic Carbons:
Three signals in the ~35-50 ppm range.

FT-IR

- O-H Stretch: A very broad absorption from
~2500-3300 cm~1 (characteristic of carboxylic
acid dimers). - C=0 Stretch: A strong, sharp
absorption around 1700-1725 cm~1. - C-O
Stretch: Absorptions in the 1200-1300 cm™!
region. - Aromatic C=C Stretch: Signals around
1500-1600 cm™2.

Mass Spectrometry (ESI-)

- [M-H]~: An ion peak at m/z ~302/304, showing
the characteristic isotopic pattern for a single
bromine atom (~1:1 ratio). - [M+Na-2H]~: A

potential adduct ion.

High-Performance Liquid Chromatography
(HPLC)

- A single, sharp peak under optimized
conditions (e.g., C18 column, water/acetonitrile
mobile phase with 0.1% TFA) indicates high
purity (>98%).

Elemental Analysis

- The calculated percentages of C, H, and O

should match the experimental values within
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1+0.4%, confirming the empirical formula
C11H11BrOs.

Potential Applications in Drug Development and
Research

The unique structure of 2-(3-Bromo-4-methoxyphenyl)succinic acid makes it a valuable
building block for medicinal chemistry and materials science.

» Scaffold for Novel Therapeutics: The succinic acid moiety is a well-known component in drug
design, often used to improve solubility and pharmacokinetic properties.[5][6] This molecule
can serve as a rigid scaffold for presenting pharmacophoric elements in a defined spatial
orientation.

o Linker in PROTACs and ADCs: As a dicarboxylic acid, it can be derivatized at both ends to
function as a linker, connecting a warhead protein ligand to an E3 ligase ligand in Proteolysis
Targeting Chimeras (PROTACS) or linking a cytotoxic payload to an antibody in Antibody-
Drug Conjugates (ADCSs).

e Fragment-Based Drug Discovery (FBDD): The brominated methoxyphenyl group is a
common fragment in drug discovery. The bromine atom provides a vector for further
chemical modification via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for
rapid library synthesis and structure-activity relationship (SAR) studies.[3]

o Precursor for Complex Natural Products: Substituted phenylacetic and succinic acids are key
intermediates in the synthesis of complex natural products and their analogues.[7]

Conclusion

While 2-(3-Bromo-4-methoxyphenyl)succinic acid is not a widely studied molecule, its
chemical architecture suggests significant potential as a versatile intermediate in
pharmaceutical and chemical research. This guide provides a comprehensive theoretical and
practical framework, outlining its predicted properties, a robust and detailed synthetic protocol,
and a thorough plan for analytical validation. By leveraging established chemical principles and
drawing upon data from analogous structures, researchers are now equipped with the
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foundational knowledge required to synthesize, characterize, and explore the applications of
this promising compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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